molecular formula C25H26O7 B2710447 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate CAS No. 847269-61-8

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Cat. No. B2710447
CAS RN: 847269-61-8
M. Wt: 438.476
InChI Key: PEEAVSJETFBCNY-JAIQZWGSSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It likely contains a benzofuran core, which is a type of heterocyclic compound . The 3,4,5-trimethoxybenzylidene moiety is a common feature in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar trimethoxybenzylidene moiety was synthesized via a condensation reaction involving methyldithiocarbazate and 3,4,5-trimethoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . This allows for the determination of the crystal system and space group, among other structural details .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit caspase-3, an enzyme that plays a crucial role in programmed cell death .

Mode of Action

Similar compounds have been reported to act as anti-apoptotic caspase-3 inhibitors . This suggests that the compound might interact with its targets, leading to inhibition of apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of caspase-3 would impact the apoptosis pathway , potentially leading to downstream effects such as prolonged cell survival.

Pharmacokinetics

Similar compounds have been synthesized to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Based on its potential role as a caspase-3 inhibitor , it could be inferred that the compound might prevent apoptosis, leading to increased cell survival.

Action Environment

The synthesis of similar compounds has been carried out under various conditions to improve their properties , suggesting that environmental factors could potentially influence the compound’s action.

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(26)18-10-9-17(14-19(18)32-20)31-25(27)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEAVSJETFBCNY-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

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